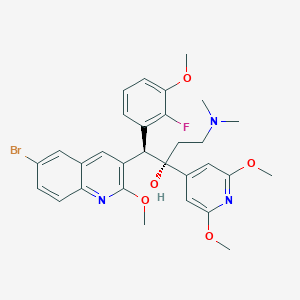

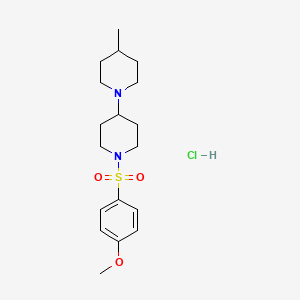

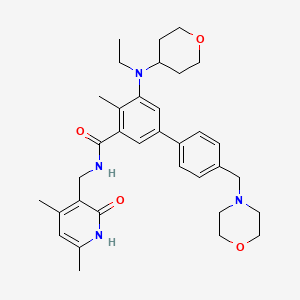

![molecular formula C25H25N3O2 B611244 (4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone CAS No. 1415407-60-1](/img/structure/B611244.png)

(4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone

Descripción general

Descripción

TC-G 1005 is an agonist required for the activation of Takeda G-protein receptor 5 (TGR5).

TC-G 1005 is a potent and selective TGR5 (GPBAR1) agonist.

Aplicaciones Científicas De Investigación

GPBA Receptor Agonist

TC-G 1005 is a potent and selective GPBA (also known as TGR5) receptor agonist . The EC50 values are 0.72 nM and 6.2 nM for hTGR5 and mTGR5, respectively . This means that TC-G 1005 has a high affinity for these receptors and can effectively activate them.

Selectivity Over FXR

TC-G 1005 is selective for TGR5 over FXR (farnesoid X receptor) . This means that it preferentially binds to and activates TGR5 receptors over FXR receptors, making it a useful tool in research involving these receptors.

Increase in Plasma GLP-1 Levels

TC-G 1005 has been shown to increase plasma GLP-1 (Glucagon-like peptide-1) levels . GLP-1 is an important hormone in the regulation of blood glucose levels, so this property of TC-G 1005 could have implications in the treatment of conditions like diabetes.

Reduction of Blood Glucose Levels

In addition to increasing GLP-1 levels, TC-G 1005 also reduces blood glucose levels in mice . This further suggests its potential use in the treatment of diabetes.

Oral Bioavailability

TC-G 1005 is orally bioavailable , meaning it can be effectively absorbed when taken by mouth. This is an important property for any compound that might be developed into a medication.

Use in Compound Libraries

TC-G 1005 is also offered as part of compound libraries . These libraries are collections of compounds used in high-throughput screening, a method used in drug discovery to identify potential new therapeutic agents.

Propiedades

IUPAC Name |

(4-cyclopropyl-2,3-dihydroquinoxalin-1-yl)-[4-(2,5-dimethylphenoxy)pyridin-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2/c1-17-7-8-18(2)24(15-17)30-23-11-12-26-16-20(23)25(29)28-14-13-27(19-9-10-19)21-5-3-4-6-22(21)28/h3-8,11-12,15-16,19H,9-10,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQULIQJSYPZQMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC2=C(C=NC=C2)C(=O)N3CCN(C4=CC=CC=C43)C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of investigating (4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone (TC-G 1005) in the context of this study?

A1: This study investigated the impact of bile acids (BAs) on airway constriction. (4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone (TC-G 1005) is a known agonist of the BA receptor TGR5. Researchers aimed to determine if TGR5 activation played a role in the observed BA-induced relaxation of airway smooth muscle.

Q2: What did the study reveal about the involvement of TGR5, using (4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone (TC-G 1005) as a tool?

A: The study found that (4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone (TC-G 1005) did not cause airway relaxation []. Furthermore, mice lacking the Tgr5 gene showed similar BA-induced airway relaxation as wild-type mice []. These findings suggest that TGR5 activation is not the primary mechanism by which BAs exert their relaxing effects on airway smooth muscle.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

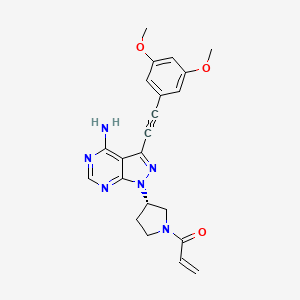

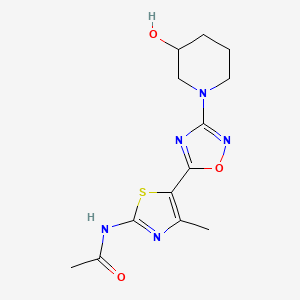

![Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]-](/img/structure/B611161.png)

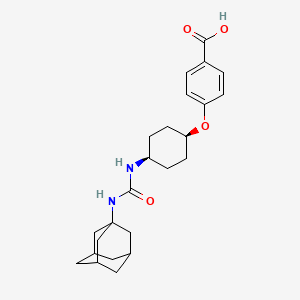

![(S)-N-(4-amino-6-methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)acrylamide](/img/structure/B611166.png)

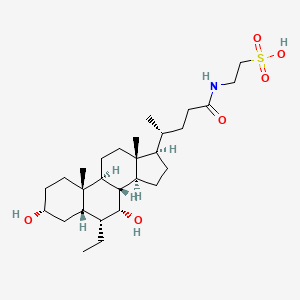

![(2E)-1-(5-Bromo-2-thienyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one](/img/structure/B611180.png)